2-[(2E)-3-phenylprop-2-en-1-yl]phenol
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Overview
Description
2-[(2E)-3-phenylprop-2-en-1-yl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenol group (hydroxyl group attached to a benzene ring) and a phenylprop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-3-phenylprop-2-en-1-yl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of phenols. This method typically requires the use of aryl halides and strong nucleophiles under specific reaction conditions . Another method involves the oxidation of arylhydrosilanes, which can be catalyzed by transition metals .
Industrial Production Methods
In industrial settings, the production of phenols, including this compound, often involves the hydroxylation of aryl halides. This process can be catalyzed by palladium or nickel catalysts and typically requires high temperatures and specific solvents . Additionally, the oxidation of benzene derivatives can also be employed to produce phenols on a larger scale .
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-3-phenylprop-2-en-1-yl]phenol undergoes various chemical reactions, including:
Substitution: Phenols are highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride
Substitution: Nitric acid (for nitration), bromine (for bromination), sulfuric acid (for sulfonation)
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro-phenols, bromo-phenols, sulfo-phenols
Scientific Research Applications
2-[(2E)-3-phenylprop-2-en-1-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2E)-3-phenylprop-2-en-1-yl]phenol involves its interaction with specific molecular targets and pathways. As a phenol, it can exert its effects through the following mechanisms:
Comparison with Similar Compounds
2-[(2E)-3-phenylprop-2-en-1-yl]phenol can be compared with other similar compounds, such as:
Cinnamaldehyde: A compound with a similar phenylprop-2-enal structure, known for its characteristic flavor and odor.
Phenol: The parent compound, which is widely used as an antiseptic and disinfectant.
Uniqueness
List of Similar Compounds
- Cinnamaldehyde
- Phenol
- Hydroquinone
- Quinone
Properties
Molecular Formula |
C15H14O |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-[(E)-3-phenylprop-2-enyl]phenol |
InChI |
InChI=1S/C15H14O/c16-15-12-5-4-10-14(15)11-6-9-13-7-2-1-3-8-13/h1-10,12,16H,11H2/b9-6+ |
InChI Key |
ZOWWQFKBWKBYAE-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CC2=CC=CC=C2O |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC2=CC=CC=C2O |
Origin of Product |
United States |
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